o-Tolyl Phosphorochloridate-d14

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitation Stable Isotope Labeling

o-Tolyl Phosphorochloridate-d14 (CAS unlabeled: 6630-13-3; C14D14ClO3P; MW 310.77 g/mol) is a perdeuterated organophosphorus compound in which all 14 hydrogen atoms of the di-o-tolyl phosphorochloridate structure are replaced by deuterium. As a stable isotope-labeled (SIL) internal standard, it is designed for the accurate quantification of o-tolyl phosphorochloridate and structurally related organophosphate analytes in complex matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotope dilution mass spectrometry (IDMS).

Molecular Formula C₁₄D₁₄ClO₃P
Molecular Weight 310.7
Cat. No. B1152961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolyl Phosphorochloridate-d14
Synonymso-Tolyl Phosphorochloridate-d14;  Phosphorochloridic Acid, Di-o-tolyl Ester-d14;  Phosphorochloridic Acid, Bis(2-methylphenyl) Ester-d14;  NSC 60025-d14
Molecular FormulaC₁₄D₁₄ClO₃P
Molecular Weight310.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Tolyl Phosphorochloridate-d14 Specifications for Quantitative LC-MS/MS and Isotope Dilution Applications


o-Tolyl Phosphorochloridate-d14 (CAS unlabeled: 6630-13-3; C14D14ClO3P; MW 310.77 g/mol) is a perdeuterated organophosphorus compound in which all 14 hydrogen atoms of the di-o-tolyl phosphorochloridate structure are replaced by deuterium . As a stable isotope-labeled (SIL) internal standard, it is designed for the accurate quantification of o-tolyl phosphorochloridate and structurally related organophosphate analytes in complex matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotope dilution mass spectrometry (IDMS) . Its primary utility lies in compensating for matrix effects, extraction variability, and ionization suppression that compromise quantitative accuracy when non-isotopic internal standards are employed [1].

Why Unlabeled o-Tolyl Phosphorochloridate or In-Class Deuterated Analogs Cannot Replace the d14 Isotopologue


Non-deuterated o-tolyl phosphorochloridate (MW 296.69 g/mol) cannot serve as an internal standard because it co-elutes and shares identical precursor and product ions with the target analyte, precluding independent quantitation . Among deuterated alternatives, phosphorochloridates with fewer than 14 deuterium labels (e.g., d4, d7, or d10 isotopologues) exhibit incomplete mass separation from the analyte's natural isotopic envelope, introducing cross-talk interference and systematic bias in isotope dilution workflows [1]. The full d14 substitution (Δm = +14 Da) provides maximal spectral separation while preserving near-identical physicochemical behavior—extraction recovery, chromatographic retention, and electrospray ionization efficiency—relative to the unlabeled analyte, a requirement that structural analogs lacking the phosphorochloridate core cannot satisfy [2].

Quantitative Differentiation Evidence: o-Tolyl Phosphorochloridate-d14 Performance Benchmarks


Complete Perdeuteration (d14) Provides Superior Isotopic Separation vs. Partially Labeled Analogs in IDMS Quantitation

o-Tolyl Phosphorochloridate-d14 contains 14 deuterium atoms replacing all hydrogen positions, yielding a nominal mass shift of +14 Da relative to the unlabeled analyte (MW 296.69 vs. 310.77 g/mol) . In isotope dilution mass spectrometry (IDMS), the preferred internal standard must exhibit minimal isotopic overlap (cross-talk) between the internal standard's M+0 ion cluster and the analyte's natural isotopic envelope [1]. Deuterium-labeled compounds with fewer than 5-6 substituted atoms frequently exhibit <3 Da mass separation, resulting in signal contribution from the internal standard into the analyte quantitation channel [2]. The d14 substitution pattern ensures baseline-resolved mass spectral peaks in full-scan and selected reaction monitoring (SRM) modes, eliminating the need for mathematical cross-talk correction algorithms that introduce additional measurement uncertainty [1].

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitation Stable Isotope Labeling

Chromatographic Co-Elution Fidelity: d14 Isotopologue Matches Retention Time Within 0.03 Minutes of Unlabeled Analyte

A fundamental requirement for isotope dilution quantitation is that the internal standard co-elutes precisely with the target analyte to equally experience matrix-induced ionization suppression or enhancement [1]. Full perdeuteration (14 deuterium atoms) of o-tolyl phosphorochloridate preserves the compound's lipophilicity and reversed-phase chromatographic behavior, with class-level evidence indicating that deuterated isotopologues of similar aromatic organophosphates exhibit retention time shifts of ≤0.03 minutes relative to their unlabeled counterparts under standard C18 reversed-phase conditions [2]. This near-identical retention contrasts with structurally analogous but chemically distinct internal standards (e.g., dibenzyl phosphate or triphenyl phosphate), which typically exhibit retention time differences of >0.5–2.0 minutes and consequently experience differential matrix effects across the elution gradient [3].

LC-MS/MS Method Development Chromatographic Retention Stable Isotope Internal Standard

Isotopic Purity Specification >95% Enables Reliable IDMS Without Secondary Correction Factors

o-Tolyl Phosphorochloridate-d14 is supplied with a specified isotopic purity of >95%, indicating that ≥95% of molecules contain the full complement of 14 deuterium atoms and ≤5% represent partially labeled or unlabeled species . This purity threshold is critical for isotope dilution applications: lower isotopic purity (e.g., 90% or 85%) in commercially available deuterated internal standards introduces unlabeled analyte into the calibration system, necessitating mathematical correction that propagates additional uncertainty into final quantitative values [1]. The >95% isotopic purity benchmark exceeds the minimal acceptable threshold for regulated bioanalysis (typically ≥98% chemical purity is required, but isotopic purity ≥95% is widely accepted for internal standard use) and ensures that the internal standard contribution to the analyte channel remains below the limit of quantification [2].

Stable Isotope Purity Quantitative LC-MS Method Validation

Definitive Application Scenarios for o-Tolyl Phosphorochloridate-d14 in Analytical and Bioanalytical Chemistry


Quantitation of Tri-o-Cresyl Phosphate (TOCP) Metabolites in Toxicological and Exposure Studies

o-Tolyl Phosphorochloridate-d14 serves as the deuterated internal standard for quantifying di-o-tolyl phosphorochloridate—a key intermediate and hydrolysis product in the metabolic pathway of the neurotoxic flame retardant tri-o-cresyl phosphate (TOCP). In LC-MS/MS-based biomonitoring studies of human or animal exposure to organophosphate esters, the d14 isotopologue corrects for ion suppression caused by co-extracted urinary or plasma matrix components, enabling accurate determination of metabolite concentrations at sub-ng/mL levels [1].

Environmental Fate and Degradation Pathway Tracing of Aryl Phosphate Flame Retardants

In environmental analytical chemistry, o-Tolyl Phosphorochloridate-d14 functions as an isotope dilution internal standard for quantifying phosphorochloridate intermediates in water, soil, and sediment samples. The full perdeuteration (+14 Da mass shift) allows unambiguous identification and quantification of target analytes against complex environmental backgrounds where isobaric interferences from co-occurring organophosphorus compounds (e.g., pesticides, plasticizers) would otherwise compromise specificity .

Synthetic Process Monitoring and Impurity Profiling in Organophosphorus API Manufacturing

Pharmaceutical and fine chemical manufacturers utilize o-Tolyl Phosphorochloridate-d14 as a spike-in internal standard for monitoring residual phosphorochloridate intermediates and byproducts during the synthesis of organophosphorus active pharmaceutical ingredients (APIs) and their precursors. The isotopic purity specification (>95%) and complete mass separation from the unlabeled process impurities ensure that quantitation is not confounded by the natural isotopic distribution of the analyte itself—a critical requirement for ICH Q3A-compliant impurity profiling .

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